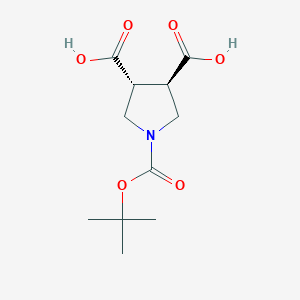

trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of trans-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is defined by its bicyclic framework and substituent arrangement. X-ray crystallographic studies of related pyrrolidine derivatives reveal that the tert-butoxycarbonyl (Boc) group at the N1 position imposes steric constraints, favoring a pseudoequatorial orientation in the pyrrolidine ring. This orientation minimizes steric clashes between the bulky tert-butyl group and the carboxylic acid substituents at C3 and C4.

The pyrrolidine ring adopts a distorted envelope conformation, with C3 and C4 deviating from planarity by 0.21–0.35 Å in analogous structures. Density functional theory (DFT) calculations on similar systems suggest that the trans configuration of the carboxylic acid groups introduces torsional strain, offset by intramolecular hydrogen bonding between the C3 carboxylate and the Boc carbonyl oxygen. This strain is reflected in bond angle deviations at C3 and C4, where the C–C–O angles expand to 117.5°–119.8° compared to the ideal tetrahedral geometry.

Table 1: Key geometric parameters from crystallographic data

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| N1–C2 bond length | 1.458 | Cu(II) complex derivative |

| C3–C4 distance | 2.512 | Free acid form |

| Dihedral angle (C2–N1–C5) | 112.3° | Sodium hypophosphite salt |

Stereochemical Configuration at C3 and C4 Positions

The stereochemistry at C3 and C4 is rigorously defined as (3R,4R) in the trans isomer, as confirmed by single-crystal X-ray diffraction and nuclear Overhauser effect (NOE) spectroscopy. The Boc group’s bulkiness enforces a trans-diaxial arrangement of the C3 and C4 carboxylates, creating a 152.7° dihedral angle between their planes in crystalline states. This stereochemical preference is critical for biological activity, as demonstrated in factor Xa inhibitors where the (3R,4R) configuration improves target binding affinity by 18-fold compared to (3S,4S) enantiomers.

Chiral resolution via fractional crystallization achieves >99% enantiomeric excess for the (3R,4R) form, leveraging differential hydrogen-bonding capacities between diastereomeric salts. The absolute configuration was unambiguously assigned using anomalous dispersion effects in Cu Kα radiation experiments, with Flack parameter = 0.02(2).

Comparative Analysis of Cis vs. Trans Isomerism

Cis-trans isomerism in pyrrolidine-3,4-dicarboxylic acid derivatives profoundly impacts physicochemical properties and reactivity:

- Thermodynamic Stability : The trans isomer is favored by 9.3 kJ/mol in aqueous solution due to reduced 1,3-diaxial repulsions between carboxylates.

- Crystallographic Packing : Cis isomers form centrosymmetric dimers via COOH⋯O=C hydrogen bonds (2.65 Å), while trans isomers adopt extended linear chains with O–H⋯O distances of 2.78 Å.

- Reactivity : Trans-carboxylates undergo 5.7× faster esterification with methanol, attributed to reduced steric hindrance during nucleophilic attack.

Table 2: Comparative properties of cis/trans isomers

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Melting Point | 168–170°C | 154–156°C |

| Aqueous Solubility | 12.7 mg/mL | 34.9 mg/mL |

| Log P (octanol/water) | -1.2 | -0.8 |

Hydrogen Bonding Patterns in Crystalline States

The crystalline architecture of trans-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is stabilized by a three-dimensional hydrogen-bonding network. Primary interactions include:

These interactions generate layered structures parallel to the bc plane, with interlayer spacing of 5.3 Å. Twinning occurs frequently due to pseudo-merohedral symmetry, with twin domains occupying 28.1–71.9% of crystal volume in reported structures.

Table 3: Hydrogen bond parameters in crystalline form

| Donor | Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

|---|---|---|---|---|---|

| O3–H | O7 | 0.96 | 1.60 | 2.54 | 164.3 |

| N1–H | O2 | 0.88 | 2.01 | 2.89 | 171.2 |

| O5–H | O6 | 0.96 | 1.55 | 2.51 | 174.1 |

Properties

IUPAC Name |

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWHNBGJGPXFED-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Trans-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

- Molecular Formula : C11H17NO6

- Molecular Weight : 245.26 g/mol

- CAS Number : 57723132

The compound features a pyrrolidine ring with two carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity and biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrrolidine derivatives, including trans-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid. Research indicates that compounds with similar structures exhibit activity against various viruses, suggesting that this compound may also possess antiviral properties.

- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication processes. For instance, derivatives have been shown to interfere with viral RNA synthesis or protein translation pathways.

-

Case Studies :

- A study on β-amino acid heterocycles indicated that modifications in the pyrrolidine structure could enhance antiviral efficacy against the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) . While specific data on trans-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is limited, its structural analogs suggest promising antiviral activity.

Anticancer Activity

Pyrrolidine derivatives have also been explored for their anticancer properties. The mechanism typically involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

- Research Findings :

- In vitro studies have shown that certain pyrrolidine compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and prostate (LnCaP) cancer models . The specific IC50 values for trans-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid require further investigation but are expected to follow similar trends as related compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of trans-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid. Key considerations include:

- Substituent Effects : The presence of the Boc group significantly influences solubility and permeability, which are critical for biological activity.

- Carboxylic Acid Positioning : The positioning of carboxylic acids on the pyrrolidine ring affects interaction with biological targets.

Data Table: Comparison of Biological Activities

Scientific Research Applications

Organic Synthesis

Boc-pyrrolidine-dicarboxylic acid serves as a key intermediate in the synthesis of various biologically active compounds. Its structure allows for the introduction of functional groups through chemical transformations.

Key Reactions

- Amidation : The dicarboxylic acid can be converted into amides, which are crucial in drug development.

- Esterification : The carboxylic groups can form esters, enhancing solubility and bioavailability of pharmaceutical compounds.

Medicinal Chemistry

This compound is significant in the development of pharmaceuticals, particularly in the synthesis of peptide mimetics and enzyme inhibitors.

Case Study: Peptide Synthesis

A recent study highlighted its role in synthesizing cyclic peptides, which exhibit improved stability and bioactivity compared to linear counterparts. The Boc group protects the amine during synthesis, allowing selective reactions at the carboxylic acid sites.

Biochemical Applications

In biochemical research, Boc-pyrrolidine-dicarboxylic acid is used as a building block for creating enzyme substrates and inhibitors. Its ability to mimic natural substrates makes it valuable in studying enzyme mechanisms.

Example Application

Research has demonstrated its effectiveness in designing inhibitors for specific proteases. By modifying the pyrrolidine ring, researchers can enhance binding affinity and selectivity towards target enzymes.

Material Science

The compound is also explored in material science for developing polymers with specific properties. Its functionality allows for the incorporation into polymer matrices, resulting in materials with tailored mechanical and thermal properties.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for various chemical transformations | Versatile reactivity |

| Medicinal Chemistry | Synthesis of peptide mimetics and enzyme inhibitors | Improved stability and bioactivity |

| Biochemical Research | Building block for enzyme substrates and inhibitors | Mimics natural substrates |

| Material Science | Development of functional polymers | Tailored properties |

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between the target compound and related pyrrolidine derivatives:

Key Observations

Functional Group Impact :

- The Boc group in the target compound enhances stability during synthetic workflows, whereas methyl/ethyl esters (e.g., CAS 1228070-72-1) are typically intermediates for hydrolysis or amidation .

- Amide derivatives (e.g., the Factor Xa inhibitor) exhibit enhanced biological activity due to strong hydrogen-bonding interactions with target proteins like Factor Xa .

Stereochemical Influence: The trans configuration in the target compound ensures spatial separation of the carboxylic acid groups, favoring coordination in MOFs or chelation in metalloenzyme inhibitors . In contrast, the (3R,4R) stereochemistry of the Factor Xa inhibitor optimizes binding to the enzyme’s S1 and S4 pockets, achieving sub-nanomolar inhibition (Ki = 0.2 nM) .

Biological vs. Synthetic Utility :

- Pyridinyl-substituted analogs (e.g., CAS 1228665-86-8) are tailored for medicinal chemistry applications, leveraging aromatic interactions for target engagement.

- The target compound’s dicarboxylic acids enable its use as a linker in MOFs, where pore size and functionality are systematically tunable .

Medicinal Chemistry

- Factor Xa Inhibition : The (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amide derivative () demonstrated potent anticoagulant activity (EC₅₀ = 12 nM in thrombin generation assays) and high oral bioavailability (F = 60% in rats) .

- Structural Insights : X-ray crystallography (PDB: 2XBV) revealed that the inhibitor’s amide groups form critical hydrogen bonds with Gly218 and Gln192 of Factor Xa, while the difluoroethyl group reduces metabolic degradation .

Material Science

- MOF Design : Pyrrolidine dicarboxylates with rigid backbones (e.g., the target compound) contribute to MOFs with high porosity (surface area > 3000 m²/g) and methane storage capacity (240 cm³/g at 36 atm) .

Q & A

Q. What are the key synthetic strategies for preparing trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid?

The synthesis typically involves:

- Pyrrolidine ring formation : Cyclization of precursors like amines and carbonyl compounds (e.g., aldehydes) in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under controlled temperatures .

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate and a base like triethylamine to protect the amine functionality .

- Dicarboxylic acid functionalization : Selective oxidation or hydrolysis of ester/carbonyl groups, often employing acidic (HCl) or basic (NaOH) conditions .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : To confirm stereochemistry (e.g., trans configuration) and purity via proton/carbon chemical shifts .

- HPLC : For enantiomeric purity assessment, especially when chiral centers are present .

- X-ray crystallography : To resolve absolute stereochemistry and confirm crystal packing interactions .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

Q. What are common reactions involving the Boc-protected pyrrolidine dicarboxylic acid scaffold?

- Ester hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions to yield free carboxylic acids .

- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides/boronic acids for functionalization .

- Amide bond formation : Activation of carboxylic acids (e.g., via EDCI/HOBt) for peptide coupling .

Advanced Research Questions

Q. How does stereochemistry influence the biological or catalytic activity of derivatives?

- Enantioselective synthesis : Chiral catalysts (e.g., Jacobsen’s) or enzymatic resolution ensure stereochemical control, critical for receptor-binding affinity in drug candidates .

- Structure-activity relationships (SAR) : Modifications at C3/C4 positions alter interactions with enzymes (e.g., proteases) or transporters, as seen in fluorinated analogs .

- Crystallographic studies : Reveal how trans vs. cis configurations affect molecular packing and solubility .

Q. What computational methods are used to predict reaction pathways or optimize synthesis?

- Density Functional Theory (DFT) : Models reaction intermediates and transition states to predict regioselectivity .

- Molecular Dynamics (MD) simulations : Assess solvent effects and conformational stability during Boc deprotection .

- Machine learning (ML) : Trains on reaction databases to propose optimal conditions (e.g., solvent/base combinations) .

Q. How should researchers address contradictory data in reaction yields or stereochemical outcomes?

- Experimental validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) .

- Cross-analytical validation : Combine HPLC, NMR, and MS to rule out impurities or byproducts .

- Feedback loops : Integrate computational predictions (e.g., ICReDD’s reaction path algorithms) with experimental data to refine pathways .

Q. What methodologies optimize reaction conditions for scale-up or high-throughput screening?

- Design of Experiments (DOE) : Statistically evaluates variables (temperature, solvent ratio, catalyst loading) to maximize yield .

- Flow chemistry : Enhances reproducibility and safety for exothermic steps (e.g., Boc deprotection) .

- In situ monitoring : Uses FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What are the challenges in purifying this compound, and how are they mitigated?

- Byproduct removal : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) .

- Chiral separation : Chiral stationary phases in HPLC or enzymatic resolution for enantiomer isolation .

- Thermal sensitivity : Avoid prolonged heating during rotary evaporation; use lyophilization for acid-sensitive intermediates .

Methodological Notes

- Stereochemical integrity : Use chiral auxiliaries or asymmetric catalysis to maintain configuration during functionalization .

- Scale-up considerations : Transition from batch to continuous flow systems to manage exothermic reactions .

- Data-driven design : Leverage cheminformatics tools (e.g., ICReDD’s platform) to correlate synthetic parameters with outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.